N-(Methylsulfonyl)acetamide
CAS No.: 81005-29-0
Cat. No.: VC3843530
Molecular Formula: C3H7NO3S
Molecular Weight: 137.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81005-29-0 |
|---|---|
| Molecular Formula | C3H7NO3S |
| Molecular Weight | 137.16 g/mol |
| IUPAC Name | N-methylsulfonylacetamide |
| Standard InChI | InChI=1S/C3H7NO3S/c1-3(5)4-8(2,6)7/h1-2H3,(H,4,5) |
| Standard InChI Key | QRHZUNBGGBTEBL-UHFFFAOYSA-N |
| SMILES | CC(=O)NS(=O)(=O)C |
| Canonical SMILES | CC(=O)NS(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
N-(Methylsulfonyl)acetamide belongs to the class of N-substituted acetamides, where the nitrogen atom is functionalized with a methylsulfonyl group. Its molecular formula is C₄H₉NO₃S, with a molecular weight of 151.19 g/mol . The methylsulfonyl group introduces strong electron-withdrawing properties, influencing the compound’s reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Data
In related N-(methylsulfonyl)acetamide derivatives, such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, X-ray crystallography reveals planar acetamide moieties and intermolecular C–H⋯O interactions that stabilize the crystal lattice . The methylsulfonyl group adopts a trigonal-planar geometry around the sulfur atom, with S–O bond lengths of approximately 1.43 Å . Infrared spectroscopy of such compounds typically shows strong absorption bands at 1,330–1,150 cm⁻¹, corresponding to sulfonyl (S=O) stretching vibrations .
Synthesis and Industrial Production
Amination and Sulfonylation Strategies
The synthesis of N-(methylsulfonyl)acetamide derivatives often involves sequential amination and sulfonylation steps. For example:
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Amination: Acetic acid reacts with methylamine at 70–80°C to form N-methylacetamide .
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Sulfonylation: The nitrogen is subsequently functionalized with methylsulfonyl groups using reagents like methanesulfonyl chloride under basic conditions .
A patent by CN1760175A describes a scalable method for N-methylacetamide production, which could be adapted for N-(methylsulfonyl) derivatives . Key steps include:
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Neutralizing excess acetic acid post-amination to prevent equipment corrosion.
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Distilling under reduced pressure (0.096 MPa) to isolate the product .
Table 1: Synthetic Conditions for N-Substituted Acetamides
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Amination | 70–80°C, 2 hours | 85 | 95 | |
| Sulfonylation | Methanesulfonyl chloride, 0°C, 1 hour | 78 | 98 |
Physicochemical Properties
Solubility and Stability
N-(Methylsulfonyl)acetamide exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability under acidic conditions is limited due to potential hydrolysis of the sulfonamide bond, whereas it remains stable in neutral and basic media .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 120–140°C, with decomposition temperatures exceeding 250°C .
Biological and Pharmacological Activities
Table 2: Pharmacological Profiles of Selected Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Source |
|---|---|---|---|---|
| 2-cyclopentyl-N-(methylsulfonyl)acetamide | CDK4/cyclin D1 | 48 | MCF-7 (breast) | |
| N-(4-chloro-2-nitrophenyl) derivative | Tyrosinase | 112 | B16F10 (melanoma) |
Industrial and Research Applications
Organic Synthesis Intermediate
N-(Methylsulfonyl)acetamide serves as a precursor for heterocycles like thiadiazoles and quinolines . Its electron-withdrawing group facilitates nucleophilic substitution reactions, enabling the synthesis of:
Pharmaceutical Development
The compound’s bioavailability and metabolic stability make it a candidate for prodrug design. For example, sulfonamide-containing acetamides are being explored as NSAID alternatives with reduced gastrointestinal toxicity.
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